Home > Products > Screening Compounds P139857 > Navitoclax dihydrochloride
Navitoclax dihydrochloride - 1093851-28-5

Navitoclax dihydrochloride

Catalog Number: EVT-10990328
CAS Number: 1093851-28-5
Molecular Formula: C47H57Cl3F3N5O6S3
Molecular Weight: 1047.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Navitoclax dihydrochloride, previously known as ABT-263, is an experimental oral anti-cancer drug that functions primarily as an inhibitor of the B-cell lymphoma 2 family of proteins. It has been developed to enhance apoptosis in cancer cells by blocking the anti-apoptotic effects of these proteins, particularly BCL-2, BCL-XL, and BCL-W. Navitoclax is notable for its potential applications in treating various hematological malignancies and solid tumors.

Source

Navitoclax was developed by AbbVie and has undergone extensive clinical trials since its introduction. Its design was influenced by the earlier compound ABT-737, which exhibited poor pharmacokinetic properties. The modifications that led to navitoclax aimed to improve its potency and bioavailability while maintaining efficacy against cancer cells .

Classification

Navitoclax is classified as a small molecule drug and falls under the category of BCL-2 inhibitors. It is recognized for its role in apoptosis regulation, specifically targeting anti-apoptotic proteins to promote cell death in tumor cells .

Synthesis Analysis

Methods

The synthesis of navitoclax involves several chemical reactions that modify the structure of ABT-737 to enhance its pharmacological profile. The process typically includes:

  1. Structural Modifications: Alterations to the molecular framework of ABT-737 to improve solubility and reduce molecular weight.
  2. Chemical Reactions: Specific reactions such as amide bond formation and halogenation are employed to achieve the desired chemical structure.

Technical Details

The synthesis pathway generally includes:

  • Starting Materials: Utilization of various organic compounds as precursors.
  • Reagents: Common reagents used include coupling agents for amide formation and solvents that facilitate the reaction conditions.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for clinical use.
Molecular Structure Analysis

Structure

Navitoclax dihydrochloride has a complex chemical structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C47H55ClF3N5O6S3C_{47}H_{55}ClF_3N_5O_6S_3, with a molecular weight exceeding 800 g/mol, which classifies it as a large molecule.

Data

Key structural features include:

  • Chiral Centers: Presence of stereocenters that may influence its biological activity.
  • Functional Groups: Contains sulfonamide, amine, and aromatic rings which are crucial for binding interactions with target proteins.
Chemical Reactions Analysis

Reactions

Navitoclax primarily acts through competitive inhibition of B-cell lymphoma 2 family proteins. The key reactions include:

  1. Binding Interactions: Navitoclax binds to the hydrophobic pockets of BCL-2 and BCL-XL, preventing their interaction with pro-apoptotic proteins.
  2. Apoptosis Induction: This binding leads to the activation of pro-apoptotic factors such as BAX and BAK, triggering mitochondrial outer membrane permeabilization and subsequent apoptosis .

Technical Details

The mechanism involves:

  • Competitive Inhibition: Navitoclax competes with pro-apoptotic proteins for binding sites on BCL-2 family members.
  • Signal Transduction Pathways: It influences downstream signaling pathways related to apoptosis, including cytochrome c release from mitochondria.
Mechanism of Action

Navitoclax exerts its effects by disrupting the balance between pro-apoptotic and anti-apoptotic signals within cancer cells. Specifically:

  1. Inhibition of Anti-Apoptotic Proteins: By inhibiting BCL-2 and BCL-XL, navitoclax promotes apoptosis in cells that rely on these proteins for survival.
  2. Activation of Pro-Apoptotic Factors: The drug facilitates the activation of pro-apoptotic proteins such as BAX, leading to mitochondrial dysfunction and cell death .

Data

Clinical studies have demonstrated that navitoclax effectively induces apoptosis in various cancer types, particularly those expressing high levels of BCL-2 and BCL-XL .

Physical and Chemical Properties Analysis

Physical Properties

Navitoclax dihydrochloride is a white to off-white solid that is soluble in organic solvents but has limited solubility in water. Its physical properties include:

  • Melting Point: Specific melting point data is not widely reported but is critical for formulation development.
  • Stability: Stability under various conditions (temperature, pH) is essential for storage and handling.

Chemical Properties

Key chemical properties include:

  • pKa Values: Relevant for understanding ionization at physiological pH.
  • LogP Value: Indicates lipophilicity which affects absorption and distribution in vivo.

Relevant data on these properties helps in optimizing formulations for clinical use .

Applications

Navitoclax has shown promise in various scientific applications:

  1. Cancer Therapy: Primarily investigated for use in hematological malignancies like chronic lymphocytic leukemia and non-Hodgkin lymphoma.
  2. Combination Treatments: Evaluated in combination with other chemotherapeutic agents such as bendamustine and rituximab to enhance therapeutic efficacy .
  3. Senolytic Activity: Recent studies suggest navitoclax may have applications beyond oncology, including senolysis, where it selectively induces apoptosis in senescent cells, potentially benefiting age-related conditions .
Introduction to Bcl-2 Family Inhibition as a Therapeutic Strategy

Evolution of Apoptosis-Targeted Cancer Therapeutics

The strategic targeting of apoptosis, a genetically regulated form of programmed cell death, represents a transformative approach in oncology. Apoptosis evasion is a recognized hallmark of cancer, enabling malignant cells to survive despite genomic instability or cytotoxic stressors. Early chemotherapeutics indirectly induced apoptosis through DNA damage but lacked specificity, causing significant toxicity. The identification of the B-cell lymphoma 2 (Bcl-2) protein family in the 1980s—key regulators of the intrinsic (mitochondrial) apoptotic pathway—provided a direct molecular target. Bcl-2 was first linked to cancer via the t(14;18) translocation in follicular lymphoma, which drives its overexpression and confers a survival advantage to malignant B-cells [7]. This discovery catalyzed drug development efforts aimed at inhibiting anti-apoptotic Bcl-2 family proteins to reactivate cell death in tumors. Initial compounds like obatoclax were pan-Bcl-2 inhibitors but exhibited limited efficacy and off-target effects. The field advanced significantly with rational drug design yielding selective Bcl-2 homology 3 (BH3) mimetics, which mimic pro-apoptotic BH3-only proteins to disrupt protein-protein interactions between pro-survival Bcl-2 members and pro-apoptotic effectors like BAX and BAK [5] [10].

Rationale for Targeting Bcl-2, Bcl-xL, and Bcl-w in Malignancies

The Bcl-2 protein family comprises three functional subgroups: anti-apoptotic proteins (Bcl-2, Bcl-xL, Bcl-w, Mcl-1, A1), pro-apoptotic effector proteins (BAX, BAK, BOK), and BH3-only initiator proteins (BIM, BID, PUMA, BAD). Anti-apoptotic members maintain mitochondrial outer membrane integrity by sequestering activated BH3-only proteins or directly inhibiting BAX/BAK oligomerization. Overexpression of Bcl-2, Bcl-xL, or Bcl-w is oncogenic across diverse malignancies:

  • Bcl-2: Overexpressed in chronic lymphocytic leukemia (CLL) (due to 13q14 deletion/miR-15a/16-1 loss), follicular lymphoma (t(14;18)), and subsets of diffuse large B-cell lymphoma (DLBCL) [2] [7].
  • Bcl-xL: Elevated in solid tumors (e.g., lung carcinoma) and platelet-producing megakaryocytes, contributing to thrombocytopenia upon inhibition [1] [3].
  • Bcl-w: Overexpressed in glioblastoma and colorectal cancer, supporting survival during cellular stress [9] [10].

Table 1: Anti-Apoptotic Bcl-2 Family Proteins and Their Roles in Cancer

ProteinPrimary Molecular FunctionCancer Associations
Bcl-2Sequesters BH3-only proteins (e.g., BIM, BID); inhibits BAX/BAK activationFollicular lymphoma, CLL, DLBCL
Bcl-xLBinds and inactivates BAX/BAK; buffers pro-apoptotic signalsSolid tumors (SCLC, NSCLC), platelet survival
Bcl-wSuppresses BAX-mediated mitochondrial permeabilizationGlioblastoma, colorectal cancer

Dependency on specific anti-apoptotic proteins varies by tumor type and genetic context. For example, lymphoid malignancies often exhibit "primed" mitochondrial states, where Bcl-2 sequesters high levels of BIM, creating vulnerability to Bcl-2 inhibition [5] [7].

Navitoclax Dihydrochloride: Discovery and Development Milestones

Navitoclax dihydrochloride (formerly ABT-263) emerged from iterative optimization of BH3 mimetics. Preceding compounds like ABT-737 demonstrated potent affinity for Bcl-2, Bcl-xL, and Bcl-w but lacked oral bioavailability. Navitoclax, developed by Abbott Laboratories/Genentech, retained high-affinity binding (Ki < 1 nM for Bcl-2/Bcl-xL) while achieving oral dosing capability [1] [3]. Key milestones include:

  • 2006–2009: Phase 1 dose-escalation studies in relapsed/refractory lymphoid malignancies established safety, pharmacokinetics, and preliminary efficacy. Dose-limiting thrombocytopenia (due to Bcl-xL inhibition in platelets) was managed using a 150-mg lead-in dose followed by continuous 325-mg dosing (21/21 schedule) [1].
  • 2010–2011: Phase 1 trials in small-cell lung cancer (SCLC) and solid tumors reported partial responses in SCLC and stable disease, with pro-gastrin-releasing peptide (pro-GRP) identified as a potential biomarker [3].
  • Ongoing Development: Current phase 2 trials target myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and myelofibrosis, often in combination regimens [6] [8].

Table 2: Key Clinical Development Milestones for Navitoclax

TimelineStudy PhasePopulationKey Findings
2006–2009Phase 1Relapsed/refractory lymphoid malignancies (n=55)Maximum tolerated dose: 325 mg (21/21 schedule); partial responses in 10/46 evaluable patients [1]
2010–2011Phase 1SCLC and solid tumors (n=47)Confirmed partial response in SCLC (duration >2 years); biomarker potential of pro-GRP [3]
2015–PresentPhase 2MDS, AML, myelofibrosisOngoing trials assessing combinations with venetoclax, JAK inhibitors, or chemotherapy [6] [8]

Navitoclax’s development underscores the translational potential of mechanistic apoptosis targeting while highlighting challenges like on-target thrombocytopenia, driving the subsequent creation of selective Bcl-2 inhibitors (e.g., venetoclax) [1] [7].

Properties

CAS Number

1093851-28-5

Product Name

Navitoclax dihydrochloride

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide;dihydrochloride

Molecular Formula

C47H57Cl3F3N5O6S3

Molecular Weight

1047.5 g/mol

InChI

InChI=1S/C47H55ClF3N5O6S3.2ClH/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40;;/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57);2*1H/t38-;;/m1../s1

InChI Key

WDVGRPCSLPVWKC-VROLVAQFSA-N

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C.Cl.Cl

Isomeric SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.